molecular formula C18H15ClN4O3 B8176979 2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid

2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid

Cat. No.: B8176979
M. Wt: 370.8 g/mol
InChI Key: IAUPUMYWDNNFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with an appropriate nucleophile.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohyd

Properties

IUPAC Name

2-[2-chloro-5-[2-oxo-2-(1H-pyrazol-5-ylamino)ethyl]anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c19-13-6-5-11(10-17(24)22-16-7-8-20-23-16)9-15(13)21-14-4-2-1-3-12(14)18(25)26/h1-9,21H,10H2,(H,25,26)(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUPUMYWDNNFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)CC(=O)NC3=CC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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